Key Intermediate for Ripasudil: A Validated Synthetic Route and Regulatory Requirement
4-Fluoro-5-nitroisoquinoline is a mandatory, defined intermediate in the synthesis of Ripasudil, a marketed ROCK inhibitor for glaucoma and ocular hypertension. Its use is required for the production of drug substance that meets regulatory standards. In contrast, closely related analogs like 4-chloro-5-nitroisoquinoline or 5-nitroisoquinoline are not part of this validated synthetic route and would lead to an entirely different final product, making them unsuitable for the same application [1].
| Evidence Dimension | Role in API Synthesis |
|---|---|
| Target Compound Data | Required intermediate for Ripasudil (CAS: 223645-67-8) [2]. |
| Comparator Or Baseline | 4-Chloro-5-nitroisoquinoline: Not an intermediate for Ripasudil. |
| Quantified Difference | Qualitative: Defines the chemical identity of the final API. |
| Conditions | Multi-step synthesis from 4-fluoroisoquinoline [3]. |
Why This Matters
For procurement in a regulated pharmaceutical environment, using the exact specified intermediate is non-negotiable for process validation and regulatory compliance.
- [1] SynZeal. 4-Fluoro-5-Nitroisoquinoline. CAS No. 928664-13-5. View Source
- [2] NCATS Inxight Drugs. RIPASUDIL. UNII: 11978226XX. View Source
- [3] Patent CN108658858A. A kind of synthetic method of 4-fluoroisoquinoline-5-amine. 2018. View Source
